Triphenyl(propyl)silane

Description

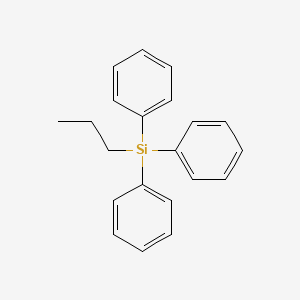

Triphenyl(propyl)silane is an organosilicon compound with the formula $ \text{C}6\text{H}5)3\text{Si}(\text{CH}2\text{CH}2\text{CH}3) $, featuring a silicon atom bonded to three phenyl groups and one propyl group. The phenyl groups confer hydrophobicity and steric bulk, while the propyl chain provides flexibility. This combination may influence thermal stability, solubility, and interfacial interactions in composite materials .

Properties

CAS No. |

18737-73-0 |

|---|---|

Molecular Formula |

C21H22Si |

Molecular Weight |

302.5 g/mol |

IUPAC Name |

triphenyl(propyl)silane |

InChI |

InChI=1S/C21H22Si/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17H,2,18H2,1H3 |

InChI Key |

KKNJTFBOSGRHRG-UHFFFAOYSA-N |

Canonical SMILES |

CCC[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Triphenyl(propyl)silane can be synthesized through several methods. One common approach involves the hydrosilylation of propene with triphenylsilane in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the catalyst facilitating the addition of the silicon-hydrogen bond across the carbon-carbon double bond of propene.

Another method involves the reaction of triphenylchlorosilane with propylmagnesium bromide (Grignard reagent). This reaction occurs in an anhydrous solvent, such as diethyl ether, and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods

In industrial settings, this compound is produced using large-scale hydrosilylation processes. These processes often employ platinum-based catalysts, such as Karstedt’s catalyst, to enhance reaction efficiency and selectivity. The reaction conditions are optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Triphenyl(propyl)silane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form silanols or siloxanes, depending on the oxidizing agent and reaction conditions.

Reduction: It can act as a reducing agent in certain reactions, donating hydride ions to other compounds.

Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and ozone. The reactions are typically carried out in the presence of a catalyst, such as a transition metal complex.

Reduction: this compound can be used in the presence of a catalyst, such as palladium on carbon, to reduce various organic compounds.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under controlled conditions to achieve selective substitution.

Major Products Formed

Oxidation: Silanols and siloxanes are the primary products.

Reduction: The major products depend on the substrate being reduced but often include reduced organic compounds.

Substitution: Substituted this compound derivatives with various functional groups.

Scientific Research Applications

Triphenyl(propyl)silane has diverse applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in hydrosilylation reactions to form carbon-silicon bonds.

Biology: The compound is explored for its potential in modifying biomolecules and surfaces for biological studies.

Medicine: Research is ongoing to investigate its use in drug delivery systems and as a component in biomedical devices.

Industry: this compound is utilized in the production of specialty polymers, coatings, and adhesives due to its stability and reactivity.

Mechanism of Action

The mechanism by which triphenyl(propyl)silane exerts its effects depends on the specific reaction or application. In hydrosilylation reactions, the silicon-hydrogen bond undergoes addition across carbon-carbon double bonds, facilitated by a catalyst. The silicon atom can also form stable bonds with oxygen, nitrogen, and other elements, enabling its use in various chemical transformations.

Comparison with Similar Compounds

Comparison with Similar Propyl-Functionalized Silanes

Key Insights :

- Methacrylate-functionalized silanes (e.g., TMSPM, γ-PTS) excel in bonding polymers to inorganic fillers (e.g., AgNPs, SiO₂) via dual reactive groups .

Thermal and Mechanical Performance

Thermal Stability

- Triphenyl(propyl)silane : Aromatic phenyl groups likely enhance thermal stability, similar to NH₂-propyl-POSS, which raises epoxy resin’s glass transition temperature ($ T_g $) to 180.7°C at 5 wt% loading .

- TMSPM : Decomposes at ~250–300°C, typical for methacrylate silanes; contributes to PMMA’s thermal resistance in composites .

Mechanical Reinforcement

Hydrophobicity and Surface Interactions

Polymer Composites

Dental Materials

Coatings and Adhesives

Tables and structural data synthesized from referenced evidence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.